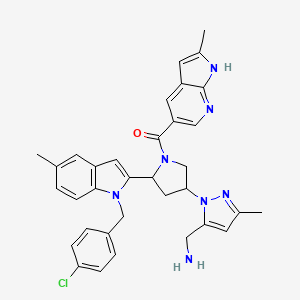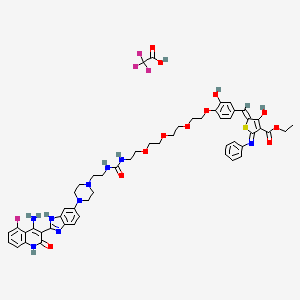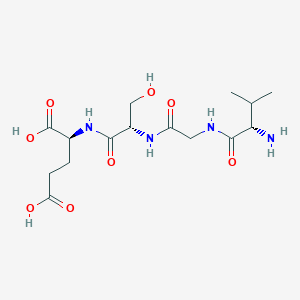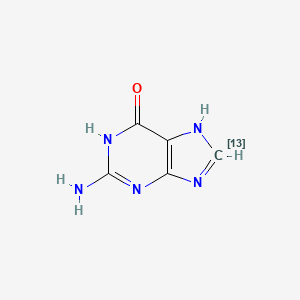
Guanine-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the guanine molecule. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into molecular structures and dynamics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-13C typically involves the incorporation of carbon-13 labeled precursors into the guanine structure. One common method is the use of labeled glycine or formamide in the presence of catalysts and specific reaction conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent control of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to isolate and purify the labeled guanine.
化学反応の分析
Types of Reactions: Guanine-13C undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or nitrosamines under basic conditions.
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Alkylated guanine derivatives.
科学的研究の応用
Guanine-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding DNA and RNA interactions, replication, and repair mechanisms.
Medicine: Used in metabolic studies and drug development, particularly in understanding the pharmacokinetics of nucleoside analogs.
Industry: Employed in the development of diagnostic tools and as a tracer in environmental studies.
作用機序
The mechanism of action of Guanine-13C involves its incorporation into nucleic acids, allowing for the tracking and analysis of molecular interactions and pathways. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal, enabling detailed structural analysis. In biological systems, this compound can be used to study the dynamics of DNA and RNA, including replication, transcription, and repair processes.
類似化合物との比較
Adenine-13C: Another carbon-13 labeled nucleobase used in similar applications.
Cytosine-13C: Used for studying DNA and RNA structures and interactions.
Thymine-13C: Employed in NMR spectroscopy and metabolic studies.
Uniqueness of Guanine-13C: this compound is unique due to its ability to form G-quadruplex structures, which are four-stranded DNA structures stabilized by Hoogsteen hydrogen bonds. These structures play crucial roles in telomere maintenance and gene regulation, making this compound particularly valuable in studying these biological processes.
特性
分子式 |
C5H5N5O |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1 |
InChIキー |
UYTPUPDQBNUYGX-OUBTZVSYSA-N |
異性体SMILES |
[13CH]1=NC2=C(N1)C(=O)NC(=N2)N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



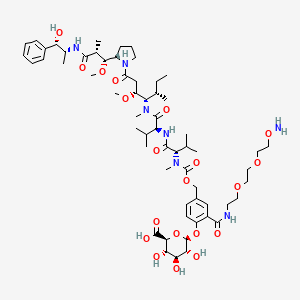

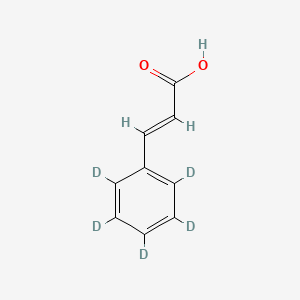


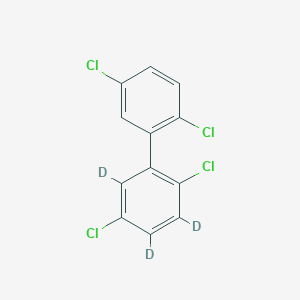
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
